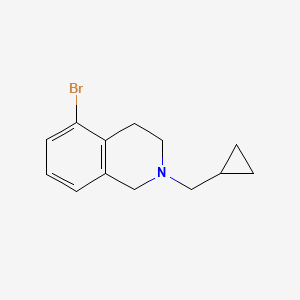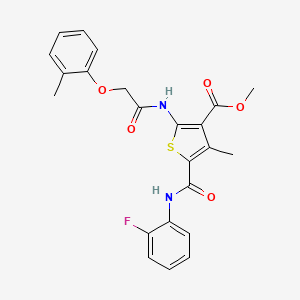![molecular formula C10H7F3N2 B12069106 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropane ring bonded to a carbonitrile group
Métodos De Preparación
The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. This is followed by the formation of the cyclopropane ring and the introduction of the carbonitrile group. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures .
Análisis De Reacciones Químicas
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanemethanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group. These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical properties and applications.
Propiedades
Fórmula molecular |
C10H7F3N2 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-7(5-15-8)9(6-14)3-4-9/h1-2,5H,3-4H2 |
Clave InChI |
NYXCHWZSMCXPCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=CN=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)





![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)




